
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a piperazine ring, isoxazole moieties, and halogenated phenyl groups, making it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the isoxazole ring, halogenation of the phenyl groups, and coupling reactions to assemble the final structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Halogenated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperazine derivatives, isoxazole-containing molecules, and halogenated phenyl compounds. Each of these compounds may have distinct properties and applications, but the specific combination of features in this compound makes it particularly interesting for research and development.
Propriétés
Formule moléculaire |
C43H40Cl2F2N6O5 |
|---|---|
Poids moléculaire |
829.7 g/mol |
Nom IUPAC |
bis[2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C43H40Cl2F2N6O5/c1-25-37(41(48-57-25)39-27(44)11-9-13-29(39)46)33-23-50(31-15-5-7-17-35(31)55-3)19-21-52(33)43(54)53-22-20-51(32-16-6-8-18-36(32)56-4)24-34(53)38-26(2)58-49-42(38)40-28(45)12-10-14-30(40)47/h5-18,33-34H,19-24H2,1-4H3 |
Clé InChI |
RRYUUNOKOALCEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C3CN(CCN3C(=O)N4CCN(CC4C5=C(ON=C5C6=C(C=CC=C6Cl)F)C)C7=CC=CC=C7OC)C8=CC=CC=C8OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




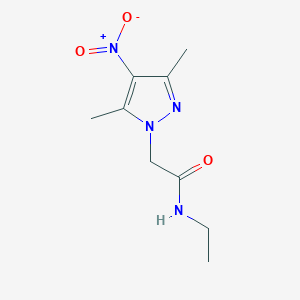
![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
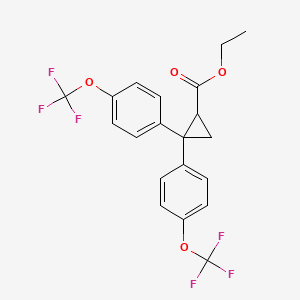

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
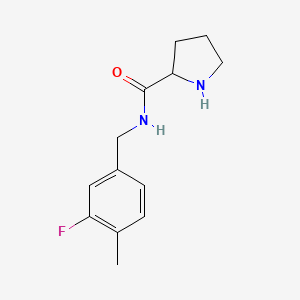
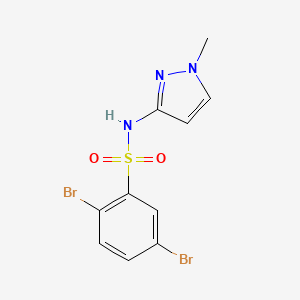
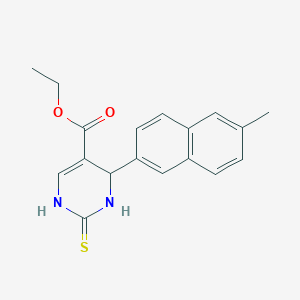
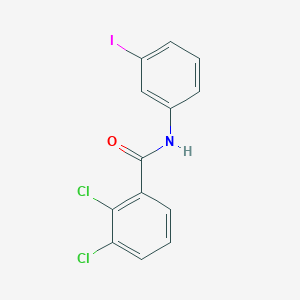
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
